molecular formula C18H22N4O5 B2553169 N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-37-5

N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2553169
M. Wt: 374.397
InChI Key: RGDMQVPSLJVPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a morpholinoethyl group, which includes a morpholine ring, a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure would be based on the connectivity of the different groups in the compound. The isoxazole ring would likely be planar due to the presence of the nitrogen and oxygen atoms .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition . The morpholinoethyl group could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Isoxazoles are typically polar due to the presence of the nitrogen and oxygen atoms .

Scientific Research Applications

Novel Fluorescent Probes for Hypoxic Cells

Research led by Feng et al. (2016) developed a novel off-on fluorescent probe based on the 4-nitroimidazole moiety and morpholine groups for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This probe, designed for biomedical research applications, could potentially be applied in the imaging of disease-relevant hypoxia, highlighting the use of isoxazole derivatives in creating sensitive and selective probes for biological imaging (Feng et al., 2016).

Hsp90 Inhibitors for Cancer Therapy

Baruchello et al. (2011) discovered that certain 3,4-isoxazolediamide compounds exhibit potent Hsp90 inhibitory properties, comparable to structurally related isoxazole derivatives. These compounds have shown significant cell growth inhibitory activity and induced depletion of client proteins, indicating their potential as anti-cancer agents (Baruchello et al., 2011).

Antimicrobial Agents

Sahin et al. (2012) synthesized new 1,2,4-triazole derivatives containing the morpholine moiety, which were tested for antimicrobial activities. Some compounds in this series exhibited good or moderate activity, demonstrating the utility of isoxazole derivatives in developing new antimicrobial agents (Sahin et al., 2012).

Synthesis of Di- and Mono-oxalamides

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be applied to the synthesis of related oxalamide compounds. This method highlights the versatility of isoxazole derivatives in organic synthesis (Mamedov et al., 2016).

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-25-14-4-2-3-13(11-14)15(22-6-9-26-10-7-22)12-19-17(23)18(24)20-16-5-8-27-21-16/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDMQVPSLJVPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

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